molecular formula C17H18O3 B6290925 Methyl 2-(benzyloxy)-4,5-dimethylbenzoate CAS No. 2432848-59-2

Methyl 2-(benzyloxy)-4,5-dimethylbenzoate

Cat. No.: B6290925
CAS No.: 2432848-59-2
M. Wt: 270.32 g/mol
InChI Key: XUGKCCJKRJZYIL-UHFFFAOYSA-N
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Description

“Methyl 2-(benzyloxy)-4,5-dimethylbenzoate” is a chemical compound. It is used in the preparation of salmeterol and its intermediates . The molecular formula of this compound is C15H14O3 and it has a molecular weight of 242.27 .


Synthesis Analysis

The synthesis of “this compound” involves a process of benzylating methyl-5-acetyl-2-hydroxybenzoate . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS . The detailed structure is available in the relevant papers .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-9-15(17(18)19-3)16(10-13(12)2)20-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGKCCJKRJZYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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